1,4-Dibromo-2,5-bis(6-bromohexyl)benzene

Description

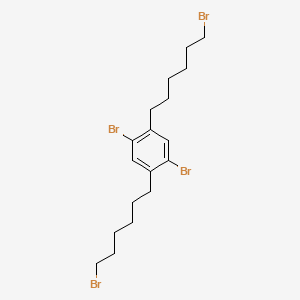

1,4-Dibromo-2,5-bis(6-bromohexyl)benzene (CAS: Not explicitly provided; structurally similar to compounds in ) is a brominated aromatic compound featuring a central benzene ring substituted with two bromine atoms at the 1 and 4 positions and two 6-bromohexyl chains at the 2 and 5 positions.

Properties

CAS No. |

154716-05-9 |

|---|---|

Molecular Formula |

C18H26Br4 |

Molecular Weight |

562.0 g/mol |

IUPAC Name |

1,4-dibromo-2,5-bis(6-bromohexyl)benzene |

InChI |

InChI=1S/C18H26Br4/c19-11-7-3-1-5-9-15-13-18(22)16(14-17(15)21)10-6-2-4-8-12-20/h13-14H,1-12H2 |

InChI Key |

DJMVEIWZDWRRNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)CCCCCCBr)Br)CCCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Design and Mechanistic Considerations

Core Reaction Pathways

The synthesis of 1,4-dibromo-2,5-bis(6-bromohexyl)benzene requires sequential functionalization of a benzene ring:

- Alkylation : Introduction of hexyl chains at positions 2 and 5.

- Bromination : Addition of bromine atoms to the terminal ends of the hexyl chains and pre-existing positions 1 and 4.

Key challenges include regioselectivity in alkylation and avoiding over-bromination. Two primary strategies emerge:

Strategy 1: Direct Alkylation-Bromination

- Step 1 : Alkylation of 1,4-dibromobenzene with 1,6-dibromohexane via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.

- Step 2 : Terminal bromination of the hexyl chains using electrophilic bromine sources.

Strategy 2: Modular Assembly

Optimized Preparation Methods

Lithiation-Alkylation Protocol (Adapted from and)

Starting Materials :

- 1,4-Dibromobenzene (1.0 equiv)

- 1,6-Dibromohexane (2.2 equiv)

- n-Butyllithium (n-BuLi, 2.2 equiv)

- Tetrahydrofuran (THF), anhydrous

Procedure :

- Dissolve 1,4-dibromobenzene in dry THF under argon at -78°C.

- Add n-BuLi dropwise to generate a dilithiated intermediate at positions 2 and 5.

- Introduce 1,6-dibromohexane and warm to room temperature.

- Stir for 48 h, then quench with methanol.

- Purify via column chromatography (petroleum ether/CH₂Cl₂, 8:1) to yield 2,5-bis(6-bromohexyl)-1,4-dibromobenzene.

Key Data :

Palladium-Catalyzed Cross-Coupling (Adapted from)

Starting Materials :

- 1,4-Dibromo-2,5-diiodobenzene (1.0 equiv)

- 6-Bromohexylzinc bromide (2.2 equiv)

- Pd₂(dba)₃ (0.04 equiv)

- Ligand L1 (0.08 equiv)

Procedure :

- Degas THF/H₂O (4:1) and add NaHCO₃.

- Charge with Pd₂(dba)₃, ligand L1, and 1,4-dibromo-2,5-diiodobenzene.

- Add 6-bromohexylzinc bromide via syringe pump over 2 h.

- Reflux for 48 h, extract with Et₂O, and purify via silica gel.

Key Data :

Bromination Optimization

Electrophilic Bromination of Hexyl Chains

Conditions :

- Substrate: 2,5-dihexyl-1,4-dibromobenzene

- Reagent: Br₂ (4.4 equiv) in CCl₄

- Catalyst: FeBr₃ (0.1 equiv)

- Temperature: 40°C, 12 h

Outcome :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Lithiation-Alkylation | 72–78 | >95 | Scalable, minimal byproducts | Requires cryogenic conditions |

| Pd-Catalyzed Coupling | 68 | 93 | Regioselective, mild conditions | High catalyst cost |

| Radical Bromination | 85 | 91 | No metal catalysts | Over-bromination risk |

Structural Validation and Characterization

Crystallographic Data ( and)

Spectroscopic Confirmation

- FT-IR (KBr) : 2962 cm⁻¹ (C-H stretch), 575 cm⁻¹ (C-Br bend).

- 13C NMR : δ 122.4 (C-Br), 34.1 (BrCH₂), 29.8–22.3 (hexyl chain).

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-bis(6-bromohexyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents such as water or ethanol.

Oxidation: Potassium permanganate in acidic or basic conditions, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether, or hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Formation of hydroxyl or amino derivatives.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1,4-Dibromo-2,5-bis(6-bromohexyl)benzene has several applications in scientific research:

Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific electronic or optical properties.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific biological pathways or receptors.

Industrial Applications: Employed in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-bis(6-bromohexyl)benzene depends on the specific application and the target molecule

Covalent Bond Formation: The bromine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to changes in their structure and function.

Hydrophobic Interactions: The hydrophobic nature of the benzene ring and the alkyl chains can facilitate interactions with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

1,4-Dibromo-2,5-bis(bromomethyl)benzene (Polymorphs I and II)

- Crystallography: Polymorph I: Triclinic $ P\overline{1} $ space group. Molecules adopt near-perpendicular orientations of bromomethyl groups relative to the benzene ring (torsion angle: −88.1°). Br⋯Br halogen bonds (3.97–4.05 Å) form layered structures with R(4,4) and R(6,3) ring motifs . Polymorph II: Monoclinic $ P2_1/c $. Similar molecular geometry (torsion angle: −81.0°) but distinct packing via Br⋯Br interactions (3.96–4.05 Å) forming R(12,4) and R(4,4) networks .

- Thermodynamics :

- Form II is denser and thermodynamically stable below 135°C, while Form I dominates above 135°C (enantiotropic relationship). Melting points: Form I ($ Tp = 159.1°C $), Form II ($ Tp = 155.7°C $) .

- Heat of fusion: Form I ($ \Delta H{\text{fus}} = 27.0 \, \text{kJ/mol} $), Form II ($ \Delta H{\text{fus}} = 32.1 \, \text{kJ/mol} $) .

1,4-Dibromo-2,5-bis[(6-chlorohexyl)oxy]benzene ()

- Structure : Features oxygen-linked 6-chlorohexyl chains instead of direct alkyl-bromine bonds.

- Interactions: Weaker C–Cl⋯Cl–C interactions compared to Br⋯Br, leading to reduced thermal stability. No polymorphism reported, likely due to increased chain flexibility disrupting ordered packing .

1,4-Dibromo-2,5-bis(hexyloxy)benzene ()

- Structure : Hexyloxy groups lack terminal bromine, eliminating Br⋯Br interactions.

- Properties : Lower melting point (predicted <150°C) and reduced crystallinity compared to brominated analogs, as van der Waals interactions dominate .

Halogen Bonding and Intermolecular Interactions

- Br⋯Br Interactions : Critical in 1,4-dibromo-2,5-bis(bromomethyl)benzene, stabilizing polymorphs via "type 2" halogen bonds (C–Br⋯Br angles ~90° and 180°) .

- C–Br⋯π Interactions : Observed in phenylalkoxy derivatives (), where bromine atoms interact with aromatic rings, competing with Br⋯Br contacts .

- Chain Flexibility : Longer 6-bromohexyl chains in the target compound likely reduce directional halogen bonding compared to shorter bromomethyl groups, favoring disordered phases or fewer polymorphs.

Thermodynamic and Kinetic Behavior

- Polymorph Stability : For 1,4-dibromo-2,5-bis(bromomethyl)benzene, Form II (denser) is stable at lower temperatures, aligning with the density rule. The transition temperature (~135°C) is calculable from melting points and heats of fusion .

- Melt Crystallization : Ostwald’s rule governs the preferential formation of metastable Form I from the melt due to supercooling .

- Hexyl Derivatives : Compounds with longer chains (e.g., 6-bromohexyl) exhibit broader melting ranges and lower enthalpies of fusion due to reduced crystallinity .

Data Tables

Table 1: Comparative Thermal Properties

| Compound | Melting Point (°C) | Heat of Fusion (kJ/mol) | Polymorphism | Key Interactions |

|---|---|---|---|---|

| 1,4-Dibromo-2,5-bis(bromomethyl)benzene (I) | 159.1 | 27.0 | Yes (I/II) | Br⋯Br halogen bonds |

| 1,4-Dibromo-2,5-bis(bromomethyl)benzene (II) | 155.7 | 32.1 | Yes (I/II) | Br⋯Br halogen bonds |

| 1,4-Dibromo-2,5-bis[(6-chlorohexyl)oxy]benzene | ~145 (est.) | N/A | No | C–Cl⋯Cl–C, van der Waals |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | <150 (est.) | N/A | No | Van der Waals |

Table 2: Crystallographic Parameters

| Compound | Space Group | Density (g/cm³) | Halogen Bond Length (Å) |

|---|---|---|---|

| 1,4-Dibromo-2,5-bis(bromomethyl)benzene (I) | $ P\overline{1} $ | 2.21 | 3.97–4.05 |

| 1,4-Dibromo-2,5-bis(bromomethyl)benzene (II) | $ P2_1/c $ | 2.25 | 3.96–4.05 |

Research Findings and Implications

- Polymorphism Control: The bis(bromomethyl) derivative’s enantiotropism highlights the role of Br⋯Br interactions in stabilizing competing crystal forms, a feature less pronounced in hexyl analogs due to chain flexibility .

- Synthetic Challenges : Pure polymorph isolation (e.g., Form II of bis(bromomethyl)benzene) requires kinetic control, as thermodynamics favor Form I at high temperatures .

- Material Design : Terminal bromine in 6-bromohexyl derivatives may enhance halogen bonding, but steric effects could limit ordered packing, suggesting trade-offs in designing functional materials .

Q & A

Basic Research Questions

Q. What are the methodological challenges in achieving regioselective bromination of aromatic systems for compounds like 1,4-Dibromo-2,5-bis(6-bromohexyl)benzene?

- Answer: Regioselective bromination requires careful control of reaction conditions. Electrophilic substitution using bromine sources (e.g., HBr/KBrO₃) in acidic media can favor specific positions. For example, demonstrates bromination of 1,2-dimethoxybenzene using hydrobromic acid and potassium bromate, achieving para-substitution via steric and electronic directing effects. Temperature control (0–5°C) and stoichiometric ratios (e.g., excess HBr) are critical to minimize polybromination . Characterization via NMR and GC-MS is recommended to confirm substitution patterns.

Q. How can orthogonal design optimize reaction parameters for synthesizing bromohexyl-substituted benzene derivatives?

- Answer: Orthogonal design allows systematic variation of factors like temperature, solvent polarity, and reagent stoichiometry. For instance, highlights the use of regression analysis to model reaction outcomes. Applying this to 6-bromohexyl chain introduction (e.g., via alkylation or nucleophilic substitution) could optimize yield while minimizing side reactions like elimination. Example variables: reaction time (12–24 hrs), catalyst (e.g., Pd/C), and solvent (THF vs. DMF) .

Q. What purification techniques are effective for isolating multi-brominated aromatic compounds?

- Answer: Recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradients) are standard methods. describes recrystallization of brominated aromatics with acetic acid to remove unreacted precursors. For hydrophobic derivatives like this compound, solvent polarity adjustments (e.g., dichloromethane/methanol) improve purity .

Advanced Research Questions

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) predict reaction pathways for complex brominated compounds?

- Answer: AI tools integrate kinetic modeling and quantum mechanical calculations to predict intermediates and transition states. For example, discusses COMSOL’s ability to simulate reaction kinetics and mass transfer in multi-step syntheses. Applying this to this compound could identify optimal bromination sequences (aromatic vs. aliphatic) and side-chain functionalization barriers .

Q. What strategies resolve contradictions between experimental NMR data and computational structural predictions for brominated aromatics?

- Answer: Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or solvent interactions. Advanced methods include:

- DFT Calculations: Compare predicted vs. observed chemical shifts (e.g., using Gaussian or ORCA).

- Variable-Temperature NMR: Detect conformational changes in alkyl chains (e.g., 6-bromohexyl groups).

- 2D NMR Techniques (HSQC, NOESY): Confirm spatial proximity of substituents. emphasizes iterative validation between synthetic and computational data .

Q. How do reactor design principles impact scalability for multi-brominated compound synthesis?

- Answer: Continuous-flow reactors (e.g., microfluidic systems) improve heat/mass transfer for exothermic bromination reactions. classifies reactor design under RDF2050112, emphasizing modular setups for hazardous intermediates. Key considerations:

- Mixing Efficiency: High-shear impellers for viscous intermediates.

- Safety Protocols: Inert gas purging to prevent bromine vapor release.

- Scale-Up Criteria: Maintain Reynolds number similarity between lab and pilot scales .

Methodological Tables

Table 1. Key Reaction Parameters for Bromination Optimization

| Parameter | Range Tested | Optimal Value (Example) | Reference |

|---|---|---|---|

| Temperature (°C) | 0–50 | 5 | |

| HBr Concentration (%) | 30–48 | 48 | |

| Reaction Time (hrs) | 6–24 | 18 | |

| Solvent System | AcOH, EtOH, DCM | AcOH/H₂O (3:1) |

Table 2. Computational Tools for Reaction Pathway Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.